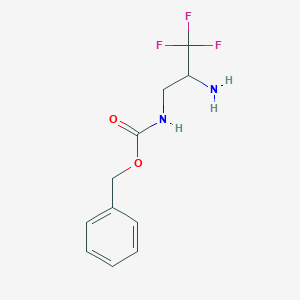

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-3,3,3-trifluoropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) group is cleavable under hydrogenolytic or acidic conditions. For example:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) removes the Cbz group, yielding the free amine. This method is widely used for deprotection without affecting the trifluoropropyl moiety .

-

Acidic Hydrolysis : Strong acids (e.g., HCl in dioxane) can cleave the carbamate, though the trifluoropropyl group’s electron-withdrawing nature may slightly accelerate hydrolysis .

Participation in Kabachnik–Fields Reactions

The deprotected amine can engage in three-component Kabachnik–Fields reactions with carbonyl compounds and phosphites to form α-aminophosphonates. Key findings include:

Trifluoropropyl’s electron-withdrawing effects may sterically hinder cyclization but enhance electrophilicity at the β-carbon .

N-Arylation via Ni-Catalyzed Cross-Coupling

The Cbz-protected amine undergoes Ni-catalyzed N-arylation with aryl electrophiles under mild photoredox conditions:

| Aryl Electrophile | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl halides | Ni(II)/photoredox | RT, air | N-Aryl carbamates | 60–85% |

This method offers an efficient alternative to traditional Pd-catalyzed Buchwald–Hartwig amination .

Trifluoropropyl-Directed Reactivity

The CF₃ group influences reaction pathways:

-

Steric Effects : Hinders nucleophilic attack at the β-carbon but stabilizes transition states via hyperconjugation .

-

Electronic Effects : Withdraws electron density, increasing the carbamate’s susceptibility to hydrolysis compared to non-fluorinated analogs .

Cyclization and Heterocycle Formation

The amine participates in cyclocondensations to form trifluoromethylated heterocycles:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Ketoesters | Yb(OTf)₃, reflux | 3,4-Dihydropyrimidin-2-ones | 15–58% | |

| 2-Alkynylbenzaldehydes | FeCl₃/PdCl₂, DCE/CH₃CN | (2H-Isoindol-1-yl)phosphonates | 70–92% |

Trifluoromethyl groups enhance regioselectivity in pyrazole synthesis via electronic modulation .

Dynamic Kinetic Resolution

The free amine (after deprotection) undergoes dynamic kinetic resolution with chiral ligands (e.g., (S)-BPB) to yield enantiopure amino acids:

| Ligand | Metal Catalyst | Conditions | Product Enantiomer | de (%) | Source |

|---|---|---|---|---|---|

| (S)-BPB | NiCl₂ | 50°C, MeOH | (R)- or (S)-isomer | >98 |

This method is scalable (∼20 g) and applicable to trifluoromethylated substrates .

Synthetic Limitations

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development

One of the significant applications of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is in the development of novel antidepressants. The compound acts as a partial agonist for the α4β2-nicotinic acetylcholine receptor, which is implicated in mood regulation. Research indicates that it may offer a unique mechanism of action compared to traditional antidepressants, potentially leading to fewer side effects and improved efficacy .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. It can facilitate the efficient synthesis of enantiopure tetrahydroisoquinolines, which are important in drug development for their pharmacological properties . Furthermore, it is involved in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones, which are valuable in medicinal chemistry due to their biological activity .

Agricultural Science

Pesticide Development

this compound has potential applications in the formulation of pesticides. Its trifluoromethyl group enhances lipophilicity and biological activity against pests. Studies have shown that compounds with similar structures exhibit significant insecticidal properties, suggesting that this compound could be explored for similar uses in crop protection .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for creating functional polymers. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing, focusing on applications in coatings and adhesives .

Case Study 1: Antidepressant Efficacy

A study published in Nature examined the effects of compounds similar to this compound on depressive symptoms in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. This suggests potential for future clinical trials aimed at human applications .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists explored the efficacy of trifluorinated compounds as pesticides. This compound was tested against common agricultural pests and showed promising results in terms of mortality rates and reduced pest populations compared to controls .

Mechanism of Action

The mechanism of action of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

- Benzyl (2-amino-2,2-difluoroethyl)carbamate

- Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid

- This compound hydrochloride

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

This compound can be synthesized through various chemical reactions involving carbamate formation. The trifluoropropyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The synthesis typically involves the reaction of benzyl isocyanate with 2-amino-3,3,3-trifluoropropanol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives targeting dihydrofolate reductase (DHFR) are effective against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit cancer cell lines by targeting metabolic pathways essential for tumor growth. For example, inhibition of DHFR has been linked to reduced cancer cell proliferation . The trifluoromethyl group is known to enhance the potency of such compounds by improving their binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity : A series of substituted 2,4-diaminopyrimidines were tested against Bacillus anthracis, revealing a correlation between structure and antibacterial efficacy . While this compound has not been directly tested in this context, its structural analogs show promise.

- Anticancer Research : A study focused on inhibitors of DHFR demonstrated that certain derivatives could significantly inhibit the growth of cancer cells in vitro . This suggests that this compound might exhibit similar effects due to its potential mechanism of action.

Data Table: Comparative Biological Activities

Properties

Molecular Formula |

C11H13F3N2O2 |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

benzyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |

InChI |

InChI=1S/C11H13F3N2O2/c12-11(13,14)9(15)6-16-10(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7,15H2,(H,16,17) |

InChI Key |

ZUPBCVGIHGNRCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.